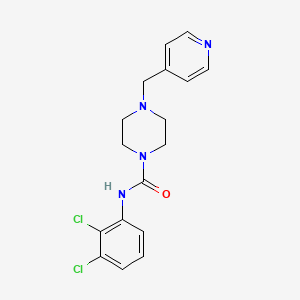
2-(4-methoxyphenoxy)butanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)butanamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-methoxyphenoxy)butanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)butanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(4-methoxyphenoxy)butanamide has also been shown to have hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)butanamide in lab experiments is its low toxicity, making it a safe compound to work with. 2-(4-methoxyphenoxy)butanamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-(4-methoxyphenoxy)butanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxyphenoxy)butanamide. One direction is the further investigation of its anti-inflammatory and analgesic effects, particularly in the treatment of chronic pain and inflammation-related disorders. Another direction is the development of 2-(4-methoxyphenoxy)butanamide-based prodrugs for delivering drugs to the brain.
In agriculture, future research could focus on the development of 2-(4-methoxyphenoxy)butanamide-based herbicides and growth regulators for plants. In environmental science, future research could focus on the development of 2-(4-methoxyphenoxy)butanamide-based flame retardants and wastewater treatment agents.
Conclusion
In conclusion, 2-(4-methoxyphenoxy)butanamide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, analgesic, herbicidal, and growth-regulating properties. Future research could focus on further investigating its mechanisms of action and developing new applications for this promising compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(4-methoxyphenoxy)butanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(4-methoxyphenoxy)butanamide has also been studied for its potential use as a prodrug for delivering drugs to the brain, as it can easily cross the blood-brain barrier.
In agriculture, 2-(4-methoxyphenoxy)butanamide has been shown to have herbicidal properties, making it a potential candidate for the development of herbicides. 2-(4-methoxyphenoxy)butanamide has also been studied for its potential use as a growth regulator for plants, as it can stimulate plant growth and increase crop yield.
In environmental science, 2-(4-methoxyphenoxy)butanamide has been studied for its potential use as a flame retardant, as it can reduce the flammability of various materials. 2-(4-methoxyphenoxy)butanamide has also been studied for its potential use in wastewater treatment, as it can remove heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDNDIFWQQCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)


![N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4750910.png)
![2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B4750915.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4750925.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)
![3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750931.png)
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4750937.png)
![N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4750962.png)
![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)